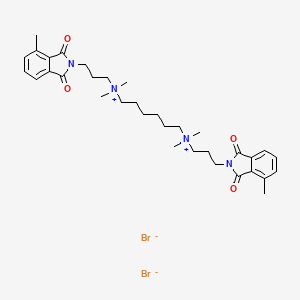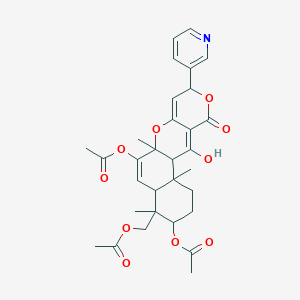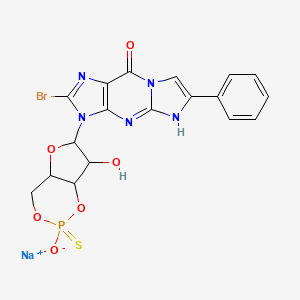
Dimethyl-W84 dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. It is known for its ability to hinder the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor with an effective concentration (EC50) value of 3 nM . This compound has significant implications in neuroscience research due to its potent modulatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-W84 dibromide can be synthesized through a multi-step process involving the reaction of hexamethylene-bis-(dimethyl-(3-phthalimidopropyl)-ammonium bromide) with appropriate reagents under controlled conditions . The synthesis typically involves the use of solvents like dimethyl sulfoxide (DMSO) and requires precise temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is usually stored at -20°C to ensure stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-W84 dibromide primarily undergoes substitution reactions due to the presence of bromide ions. It can also participate in complex formation with other chemical entities.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Complex Formation: Involves coordination with metal ions under controlled pH and temperature conditions.
Major Products:
Scientific Research Applications
Dimethyl-W84 dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in studies involving receptor-ligand interactions, particularly in the context of muscarinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects in modulating neurotransmitter activity.
Mechanism of Action
Dimethyl-W84 dibromide exerts its effects by binding to the allosteric site of the M2 muscarinic acetylcholine receptor. This binding hinders the dissociation of the orthosteric antagonist N-methylscopolamine, thereby modulating receptor activity. The molecular targets involved include the M2 receptor, and the pathways affected are primarily related to neurotransmitter signaling in the nervous system .
Comparison with Similar Compounds
Hexamethonium Bromide: Another allosteric modulator of muscarinic receptors but with different specificity and potency.
Gallamine Triethiodide: Known for its allosteric modulation of muscarinic receptors, but with distinct binding characteristics.
Uniqueness of Dimethyl-W84 Dibromide: this compound is unique due to its high selectivity and potency for the M2 muscarinic acetylcholine receptor. Its ability to significantly retard the dissociation of N-methylscopolamine sets it apart from other similar compounds .
Properties
IUPAC Name |
6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJFAZNCPZJLE-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48Br2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8101439.png)



![[(2S)-2-[(1E,3R,4R,8S,9S,10R,11R,14R)-8-[(2S,3S,4R,5S,6S)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate](/img/structure/B8101472.png)

![(1R,2E,7R,8E,10R,12R,13S,17R)-7-[(2R,4R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-17-hydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-2,10,12,20-tetramethyl-14,21-dioxabicyclo[15.3.1]henicosa-2,8,19-trien-15-one](/img/structure/B8101485.png)


